(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of germacrane sesquiterpenes, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the germacrane skeleton, followed by specific functional group modifications to introduce the methoxy and epoxide groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and methanol for the methoxy group introduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Germacrene D: Another germacrane sesquiterpene with similar structural features but different functional groups.
Farnesol: A sesquiterpene alcohol with a similar carbon skeleton but lacking the epoxide and methoxy groups.
Uniqueness
(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its epoxide and methoxy groups make it a versatile compound for various chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C16H20O3 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one |
InChI |
InChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3 |
InChI Key |
KYVMPRMAGALGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.